molecular formula C19H16O2 B8768287 1-methoxy-4-(4-phenylphenoxy)benzene CAS No. 40843-54-7

1-methoxy-4-(4-phenylphenoxy)benzene

Cat. No.: B8768287
CAS No.: 40843-54-7
M. Wt: 276.3 g/mol
InChI Key: WQVCBGQTRZYMGJ-UHFFFAOYSA-N
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Description

1-Methoxy-4-(4-phenylphenoxy)benzene is a diaryl ether derivative featuring a methoxy group and a biphenyl ether moiety (4-phenylphenoxy) on a benzene ring. This structure imparts unique electronic and steric properties due to the electron-donating methoxy group and the extended conjugation from the biphenyl system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-phenylphenoxy)benzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxy-4-iodobenzene with 4-phenylphenol in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable solvent, such as dimethylformamide. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is subsequently purified through techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-phenylphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-4-(4-phenylphenoxy)benzaldehyde.

    Reduction: The compound can be reduced to form this compound alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene rings are replaced by other substituents, such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: 1-Methoxy-4-(4-phenylphenoxy)benzaldehyde.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-4-(4-phenylphenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-phenylphenoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Groups and Structural Analogues

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent Type Key Structural Feature Reference
1-Methoxy-4-(phenylethynyl)benzene Ethynyl (C≡C) Phenylacetylene group
Anethole (1-methoxy-4-(1-propenyl)benzene) Propenyl (CH₂CHCH₂) Allyl group for isomerization
1-Methoxy-4-(2-phenylethynyl)benzene Ethynyl (C≡C) Tolan derivative
1-Methoxy-4-[(1E)-3-(4-methylphenyl)prop-1-en-1-yl]benzene Alkenyl-propenyl Extended conjugated system

Key Observations :

  • Phenoxy vs. Ethynyl/Propenyl: The biphenylphenoxy group in the target compound introduces greater steric bulk and electron delocalization compared to ethynyl or propenyl substituents. This may enhance thermal stability but reduce reactivity in catalytic coupling reactions .
  • Electronic Effects : Methoxy groups are electron-donating, while ethynyl groups are electron-withdrawing. This difference influences oxidation pathways and catalytic behavior .

Reactivity and Functionalization

  • Oxidation Behavior : Analogues like 1-methoxy-4-(1-methylethyl)benzene undergo oxidation to yield hydroperoxides (73 mol%) or ketones (11 mol%) depending on catalysts (NHPI vs. NHPI/Cu(II)) .

Physical and Chemical Properties

Table 3: Comparative Physical Data

Compound Name Molecular Weight (g/mol) Key Physical Properties Reference
1-Methoxy-4-[3-(4-pentylcyclohexyl)propoxy]benzene 318.5 Fusion temp.: ~100°C (estimated)
1-Methoxy-4-(2-phenylethynyl)benzene 208.3 GHS hazards: Skin/eye irritation
Anethole 148.2 Liquid at room temp., boiling point: 234°C

Property Analysis :

  • Solubility : Methoxy and aryl groups generally enhance solubility in organic solvents (e.g., acetonitrile, CH₂Cl₂) .
  • Safety: Ethynyl derivatives may pose higher toxicity risks compared to propenyl or phenoxy analogues .

Properties

CAS No.

40843-54-7

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-methoxy-4-(4-phenylphenoxy)benzene

InChI

InChI=1S/C19H16O2/c1-20-17-11-13-19(14-12-17)21-18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

WQVCBGQTRZYMGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobiphenyl (1.00 g, 4.29 mmol), 4-methoxyphenol (0.35 g, 2.82 mmol) and cesium carbonate (1.85 g, 5.68 mmol) in dioxane (10 mL) was added N,N-dimethylglycine hydrochloride (0.04 g, 0.26 mmol). The vessel was purged with nitrogen before Cu(I) iodide (0.02 g, 0.11 mmol) was added. The reaction mixture was heated to 90° C. overnight. The reaction mixture was diluted with water and ethyl acetate. The organic portion was washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound (1.00 g, 100%) as a light green solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
[Compound]
Name
Cu(I) iodide
Quantity
0.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxyphenol (3.99 g, 32.17 mmol) and 4-bromobiphenyl (5 g, 21.45 mmol) in anhydrous dioxane (40 mL) were added cesium carbonate (13.98 g, 42.9 mmol) and N,N-dimethylglycine.HCl (0.898 g, 6.4 mmol). The reaction mixture was flushed with nitrogen. Copper (I) iodide (0.408 g, 2.145 mmol) was added and the reaction mixture was stirred at 90° C. for 18 h under an atmosphere of nitrogen. The mixture was diluted with water (100 mL) and extracted with EtOAc (250 mL). Aqueous layer was re-extracted with EtOAc (150 mls). The organic layers were combined, dried over anhydrous Na2SO4, and concentrated to obtain the title product 7.84 g.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.898 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Copper (I) iodide
Quantity
0.408 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-bromobiphenyl (1.16 g, 5 mmol), 4-methoxyphenol (413 mg, 3.33 mmol), Cs2CO3 (2.17 g, 6.66 mmol) in anhydrous dioxane (10 mL) was purged with nitrogen for 10 min. Then copper (I) iodide (18 mg, .096 mmol) and N,N-dimethylglycine.HCl (41 mg, 0.29 mmol) were added. Reaction was stirred at 90° C. over night. Reaction mixture was cooled and poured over 1:1 mixture of EtOAc/water. Organic layer was separated, washed with water, brine, dried over anhydrous MgSO4 and concentrated to give the crude product. It was used in next step without purification (1.26 g, 91%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
413 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
41 mg
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
18 mg
Type
catalyst
Reaction Step Four
Name
EtOAc water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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